molecular formula C16H15ClN2O3 B3723282 2-chloro-N'-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide CAS No. 131536-96-4

2-chloro-N'-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide

Cat. No.: B3723282
CAS No.: 131536-96-4
M. Wt: 318.75 g/mol
InChI Key: SDRVOUQILVWGEY-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N’-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide is an organic compound with the molecular formula C16H15ClN2O3 and a molecular weight of 318.763 g/mol . This compound is known for its unique chemical structure, which includes a chloro-substituted benzohydrazide moiety linked to an ethoxy-hydroxybenzylidene group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 2-chloro-N’-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide typically involves the condensation reaction between 2-chlorobenzohydrazide and 3-ethoxy-4-hydroxybenzaldehyde . The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is then cooled, and the resulting solid product is filtered and purified by recrystallization from ethanol.

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the laboratory-scale synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

2-chloro-N’-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced hydrazide derivatives.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, resulting in the formation of substituted benzohydrazide derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents (e.g., ethanol, methanol, dichloromethane), and controlled temperatures.

Scientific Research Applications

2-chloro-N’-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N’-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit lysine-specific histone demethylase 1A (LSD1), an enzyme involved in chromatin remodeling and gene expression regulation . By inhibiting LSD1, the compound can modulate chromatin structure and function, leading to changes in gene expression and cellular processes. Additionally, it acts as an iron-chelating agent, impairing iron metabolism and inducing cell cycle arrest and apoptosis in cancer cells .

Properties

IUPAC Name

2-chloro-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-2-22-15-9-11(7-8-14(15)20)10-18-19-16(21)12-5-3-4-6-13(12)17/h3-10,20H,2H2,1H3,(H,19,21)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRVOUQILVWGEY-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131536-96-4
Record name 2-CHLORO-N'-(3-ETHOXY-4-HYDROXYBENZYLIDENE)BENZOHYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N'-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide
Reactant of Route 2
Reactant of Route 2
2-chloro-N'-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide
Reactant of Route 3
Reactant of Route 3
2-chloro-N'-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide
Reactant of Route 4
Reactant of Route 4
2-chloro-N'-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide
Reactant of Route 5
2-chloro-N'-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide
Reactant of Route 6
2-chloro-N'-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.